![molecular formula C15H26O B12610839 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene CAS No. 648858-02-0](/img/structure/B12610839.png)
3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
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Overview
Description
3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is a chemical compound with a molecular formula of C15H26O. It is a type of cyclohexene derivative that features a unique combination of functional groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene typically involves the reaction of 3,3-dimethylbut-1-en-2-ol with 1,5,5-trimethylcyclohex-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3,3-dimethylbut-1-yne: This compound shares a similar structural motif but differs in its functional groups and reactivity.
2,2-Dimethylbut-3-yn-1-yl: Another related compound with a different arrangement of functional groups.
Uniqueness
3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is unique due to its specific combination of a cyclohexene ring and an ether linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H26O
- Molecular Weight : 226.37 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research has shown that various terpenes exhibit antioxidant properties. For instance, compounds similar to this compound have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The IC50 values for related compounds have been reported in various studies:
Compound | IC50 (µM) |
---|---|
Compound A | 2.8 |
Compound B | 4.6 |
Compound C | 7.1 |
These values suggest that the compound may possess significant antioxidant activity comparable to established antioxidants.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored in vitro. For example:
- Nerolidol , a terpene with structural similarities, demonstrated effective inhibition against several bacterial strains with an IC50 value of 0.008 mM against Leishmania species. This indicates that this compound could also exhibit antimicrobial effects.
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and modulate membrane fluidity. Studies indicate that terpenes can alter the lipid dynamics within cell membranes, potentially leading to increased permeability and subsequent cell lysis in pathogens.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
-
Study on Antiproliferative Effects :
- In vitro assays demonstrated that compounds with similar structures inhibited cell proliferation in cancer cell lines at concentrations ranging from 0.549 mM to 4.697 mM.
- The study concluded that these compounds could serve as lead candidates for developing new anticancer agents.
-
Research on Insecticidal Properties :
- A study evaluated the insecticidal activity of structurally related compounds against agricultural pests.
- Results indicated significant lethality at concentrations as low as 0.01 µg/mL.
Properties
CAS No. |
648858-02-0 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3-(3,3-dimethylbut-1-en-2-yloxy)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C15H26O/c1-11-8-13(10-15(6,7)9-11)16-12(2)14(3,4)5/h8,13H,2,9-10H2,1,3-7H3 |
InChI Key |
ZLDWDTDPRYVZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)OC(=C)C(C)(C)C |
Origin of Product |
United States |
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